3,5-Dimethyl-4-Methoxybenzoylacetonitrile
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Overview
Description
Preparation Methods
The synthesis of 3,5-Dimethyl-4-Methoxybenzoylacetonitrile typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with acetonitrile in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3,5-Dimethyl-4-Methoxybenzoylacetonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives .
Scientific Research Applications
3,5-Dimethyl-4-Methoxybenzoylacetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-Methoxybenzoylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The methoxy and methyl groups on the benzene ring influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
3,5-Dimethyl-4-Methoxybenzoylacetonitrile can be compared with other similar compounds, such as:
3,5-Dimethylbenzoylacetonitrile: Lacks the methoxy group, which affects its chemical reactivity and biological activity.
4-Methoxybenzoylacetonitrile: Lacks the methyl groups, leading to differences in steric and electronic properties.
3,5-Dimethyl-4-Hydroxybenzoylacetonitrile: Contains a hydroxy group instead of a methoxy group, resulting in different hydrogen bonding interactions and solubility properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4-methoxy-3,5-dimethylphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-6-10(11(14)4-5-13)7-9(2)12(8)15-3/h6-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWZAGXIPOHKNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645207 |
Source
|
Record name | 3-(4-Methoxy-3,5-dimethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-21-6 |
Source
|
Record name | 4-Methoxy-3,5-dimethyl-β-oxobenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxy-3,5-dimethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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